molecular formula C15H14F3NO4 B258098 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Katalognummer B258098
Molekulargewicht: 329.27 g/mol
InChI-Schlüssel: ADFBGRDZUXKUKP-NOOOWODRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of glutamate, an excitatory neurotransmitter, from the synaptic cleft. TBOA has been extensively studied for its potential in treating neurological disorders such as epilepsy and stroke.

Wirkmechanismus

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid inhibits the reuptake of glutamate by binding to the glutamate transporters. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects
3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the striatum, leading to increased locomotor activity. 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of these transporters in neurological disorders. However, 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several limitations. It is highly toxic and can cause neuronal damage at high concentrations. Additionally, 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One area of interest is the potential for 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid as a treatment for epilepsy and stroke. Further studies are needed to determine the optimal dosage and administration of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid for these conditions. Additionally, research is needed to better understand the biochemical and physiological effects of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, particularly its effects on BDNF expression. Finally, there is potential for the development of new, less toxic inhibitors of glutamate transporters based on the structure of 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Synthesemethoden

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-(Trifluoromethyl)aniline with ethyl chloroformate to form 3-(Trifluoromethyl)anilinoformate. This intermediate is then reacted with 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid to form 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been widely used in scientific research to study the role of glutamate transporters in neurological disorders. Studies have shown that 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can increase the duration and frequency of seizures in animal models, indicating its potential in treating epilepsy. 3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to reduce the size of infarcts in animal models of stroke, suggesting its potential in treating stroke.

Eigenschaften

Produktname

3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Molekularformel

C15H14F3NO4

Molekulargewicht

329.27 g/mol

IUPAC-Name

(1R,2R,3S,4S)-2-[[3-(trifluoromethyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C15H14F3NO4/c16-15(17,18)7-2-1-3-8(6-7)19-13(20)11-9-4-5-10(23-9)12(11)14(21)22/h1-3,6,9-12H,4-5H2,(H,19,20)(H,21,22)/t9-,10+,11+,12-/m1/s1

InChI-Schlüssel

ADFBGRDZUXKUKP-NOOOWODRSA-N

Isomerische SMILES

C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

Kanonische SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.